N,N-Dimethyl-4-nitroaniline

Non-linear optics Solvatochromism Charge Transfer

Reproducible solvatochromic and NLO data require a validated benchmark. N,N-Dimethyl-4-nitroaniline (CAS 100-23-2) is the definitive Kamlet-Taft π* probe and quintessential NLO reference standard. • Donor-acceptor π-conjugated architecture ensures well-characterized intramolecular charge transfer (ICT) validated across ionic liquids, supercritical fluids, and deep eutectic solvents. • Non-centrosymmetric crystal structure enables bulk SHG activity-a prerequisite unmet by p-nitroaniline or N-methyl analogs. • ≥98% purity with batch-to-batch consistency for reproducible parameter determination.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 100-23-2
Cat. No. B014474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-nitroaniline
CAS100-23-2
SynonymsN,N-Dimethyl-4-nitro-benzenamine;  N,N-Dimethyl-p-nitro-aniline;  4-Nitro-N,N-dimethylaniline; 
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3
InChIKeyQJAIOCKFIORVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-4-nitroaniline (CAS 100-23-2): Chemical Identity and Procurement Baseline


N,N-Dimethyl-4-nitroaniline (CAS 100-23-2, synonyms: 4-Nitro-N,N-dimethylaniline, p-Nitro-N,N-dimethylaniline, DMPNA) is a donor-acceptor π-conjugated organic chromophore comprising a dimethylamino electron-donor group and a nitro electron-acceptor group in para orientation on a benzene ring [1]. This compound is a yellow to bright yellow crystalline powder with a molecular weight of 166.18 g/mol and a melting point range of 162-165°C . It serves as a quintessential model compound for non-linear optical (NLO) materials research due to its well-characterized intramolecular charge transfer (ICT) behavior and forms the basis for numerous derivative studies aimed at optimizing molecular hyperpolarizability [2].

Donor-acceptor NLO chromophore model compound
Solvatochromic probe for Kamlet-Taft polarity studies
Acentric crystal engineering and piezoelectric research

Why N,N-Dimethyl-4-nitroaniline (CAS 100-23-2) Cannot Be Replaced by Generic 4-Nitroaniline Derivatives


Substituting N,N-Dimethyl-4-nitroaniline with other 4-nitroaniline derivatives—such as the parent 4-nitroaniline (p-NA) or N-methyl-4-nitroaniline (MNA)—is not a like-for-like exchange due to pronounced differences in molecular geometry, charge transfer efficiency, and resulting physical properties that critically impact application performance. The degree of N-substitution directly modulates the donor strength, the planarity of the amino group with respect to the aromatic ring, and the molecule's ability to crystallize in non-centrosymmetric space groups essential for second-order NLO activity [1]. Furthermore, in solvatochromic applications, the sensitivity to solvent polarity differs markedly between the parent amine and its dimethyl derivative, leading to inaccurate Kamlet-Taft parameter determination if the wrong probe is used [2]. The following quantitative evidence demonstrates that the specific molecular architecture of N,N-Dimethyl-4-nitroaniline confers a unique set of properties that are not replicated by its closest structural analogs.

Dimension
N,N-Dimethyl-4-nitroaniline
4-Nitroaniline / MNA analog
Donor strength
Full dimethylamino substitution
Primary amine or monomethyl; weaker ICT
Crystal packing
Acentric; SHG-active and superplastic
Centrosymmetric; no bulk NLO activity
Solvatochromic sensitivity
Reported stronger bathochromic response
Response profile may shift; probe calibration may not transfer

Quantitative Evidence for Selecting N,N-Dimethyl-4-nitroaniline (CAS 100-23-2) Over Comparators


N,N-Dimethyl-4-nitroaniline Exhibits Enhanced Charge Transfer Stabilization vs. 4-Nitroaniline

The bathochromic shift observed for N,N-dimethyl-4-nitroaniline (DMNA) is significantly larger than that for 4-nitroaniline (p-NA) when transitioning from pure diethyl ether to a 5.7 M lithium perchlorate-diethyl ether (LPDE) solution, indicating enhanced stabilization of the charge transfer excited state in the dimethylated derivative. Specifically, DMNA exhibits a shift of 62.0 nm (corresponding to an energy stabilization of 11.13 kcal/mol), whereas p-NA shows a shift of only 51.3 nm (10.55 kcal/mol stabilization) [1]. This 10.7 nm difference in spectral shift and the corresponding 0.58 kcal/mol greater stabilization energy for DMNA demonstrates that full dimethylation of the amino donor group more effectively enhances intramolecular charge transfer, a property that is critical for the performance of NLO chromophores.

Charge-transfer shift
Head-to-head
+10.7 nm bathochromic shift
+0.58 kcal/mol greater stabilization vs. 4-nitroaniline
Supports enhanced ICT donor-strength interpretation
Diethyl ether to 5.7 M LPDE; UV-Vis spectroscopy
Non-linear optics Solvatochromism Charge Transfer

N,N-Dimethyl-4-nitroaniline Serves as the Baseline Reference for Hyperpolarizability in Organoimido-POM Chromophores

In computational and experimental studies of novel organoimido-polyoxometalate (POM) nonlinear optical chromophores, N,N-dimethyl-4-nitroaniline (DMPNA) is consistently employed as the benchmark purely organic structural analogue. The static first hyperpolarizability (β₀) of these new organoimido-POM systems, when possessing short phenyl π-bridges, is reported to 'comfortably exceed' that of DMPNA [1]. Furthermore, the intrinsic β-value (β₀/N^(3/2)) of these systems is noted to break the empirical performance limits (β₀/N^(3/2) vs λ_max) established for planar organic systems, a limit for which DMPNA serves as the representative baseline [1][2]. This establishes DMPNA as the de facto standard comparator for gauging the performance enhancement of next-generation NLO chromophores.

Hyperpolarizability benchmark
Class-level
Reported baseline for organoimido-POM chromophores
β₀ of novel systems reported to exceed DMPNA baseline
Reported benchmark context for NLO chromophore comparison
Computational study; short phenyl π-bridge systems
Non-linear optics Computational Chemistry Chromophore Design

N,N-Dimethyl-4-nitroaniline Possesses a Distinct Melting Point Envelope vs. N-Methyl-4-nitroaniline

The melting point of N,N-Dimethyl-4-nitroaniline is consistently reported in the range of 162-165°C across multiple reputable vendor sources . This is distinctly different from its mono-methyl analog, N-methyl-4-nitroaniline (MNA), which has a significantly lower melting point of 149-151°C . The higher melting point of the N,N-dimethyl derivative is a direct consequence of the increased molecular symmetry and more efficient crystal packing afforded by the two N-methyl groups compared to the single methyl and N-H moiety in MNA. This ~13°C difference is a critical quality control parameter that allows for definitive identification and assessment of purity through simple melting point determination.

Melting point ID
Head-to-head
162–165 °C
~13 °C higher than N-methyl-4-nitroaniline (149–151 °C)
Supports identity confirmation and purity assessment
Supplier-reported ranges; standard MP determination
Material Science Purification Formulation

N,N-Dimethyl-4-nitroaniline Crystallizes in an Acentric Structure, Enabling Superplasticity and Piezoelectricity

N,N-Dimethyl-4-nitroaniline (DMNA) is a unique piezoelectric organic molecular crystal that crystallizes in an acentric (non-centrosymmetric) structure [1]. This structural characteristic is fundamentally important because it permits the manifestation of second-order nonlinear optical (NLO) properties in the solid state, unlike many other donor-acceptor molecules like p-nitroaniline which crystallize centrosymmetrically and are therefore NLO-inactive as bulk crystals [2]. Moreover, this acentric crystal structure endows DMNA with the rare property of superplasticity, allowing for single-crystal-to-single-crystal superplastic deformation without the need for heating [3][4]. This unique combination of acentricity and superelasticity enables applications such as the generation of high piezoelectric output voltage when incorporated as nanocrystals in electrospun polymer fibers [1].

Acentric crystal structure
Class-level
Non-centrosymmetric; superplastic and piezoelectric
Bulk SHG-active vs. centrosymmetric p-nitroaniline
Enables solid-state NLO and flexible device research
Crystallographic analysis; electrospun fiber validation
Crystal Engineering Piezoelectricity Superplasticity Optoelectronics

Validated Application Scenarios for N,N-Dimethyl-4-nitroaniline (CAS 100-23-2)


Calibrated Solvatochromic Probe for Accurate Kamlet-Taft Solvent Polarity Determination

N,N-Dimethyl-4-nitroaniline is an established and indispensable solvatochromic probe for the experimental determination of the Kamlet-Taft π* solvent polarity/polarizability parameter [1][2]. Its use is validated in studies characterizing the properties of novel solvent systems, including supercritical fluids, ionic liquids, and deep eutectic solvents [3][4]. The compound's sensitivity to the local electronic environment, which is quantifiably different from its parent compound 4-nitroaniline as demonstrated by differential bathochromic shifts in ionic media, makes it a specific and reliable tool for precisely deconvoluting solvent effects in complex mixtures. Procurement of high-purity DMNA is essential for generating reproducible and comparable solvatochromic data in this application.

Gold-Standard Reference Compound for Benchmarking Novel NLO Chromophores

N,N-Dimethyl-4-nitroaniline serves as the quintessential benchmark in the design, synthesis, and computational modeling of new organic and hybrid organic-inorganic non-linear optical (NLO) materials [1]. Its well-characterized electronic structure and first hyperpolarizability (β) provide a well-defined baseline against which the performance enhancement of novel chromophores, such as organoimido-polyoxometalates, is quantitatively measured [2]. Researchers developing next-generation materials for applications like second harmonic generation (SHG) and electro-optic modulation require DMNA as a reference standard to validate their experimental and theoretical results, ensuring that claimed improvements are credible and based on a universally recognized comparator.

Building Block for Solid-State Piezoelectric and Superplastic Organic Crystal Devices

The unique acentric crystal structure of N,N-Dimethyl-4-nitroaniline, which is a prerequisite for its bulk NLO activity and piezoelectric response, makes it a strategic material for fabricating flexible organic electronic devices [1][2]. Its demonstrated superplasticity—the ability to undergo single-crystal-to-single-crystal deformation—offers a unique processing advantage for creating intricate shapes and architectures that are not possible with brittle inorganic crystals or centrosymmetric organic analogs [3]. Furthermore, the successful fabrication of electrospun polymer fibers embedded with DMNA nanocrystals that generate high piezoelectric output voltage validates its potential for applications in flexible sensors, actuators, and energy harvesting devices [1]. This specific combination of properties is not found in closely related compounds like p-nitroaniline or N-methyl-4-nitroaniline.

Application
Selection Property
Validation Focus
Solvatochromic polarity probe
Solvent-sensitivity profile and ICT response
Kamlet-Taft π* calibration in target solvent systems
NLO chromophore benchmarking
Reported hyperpolarizability baseline context
β₀ comparison against novel chromophore candidates
Piezoelectric crystal device research
Acentric crystal structure and superplasticity
SHG activity and piezoelectric output in composite fibers

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